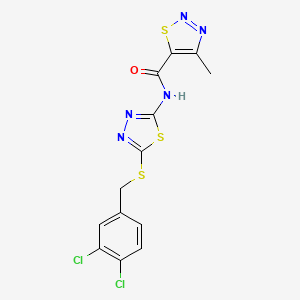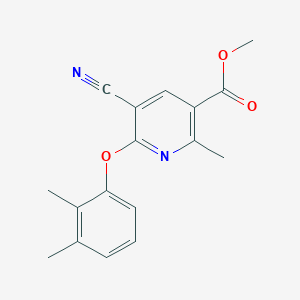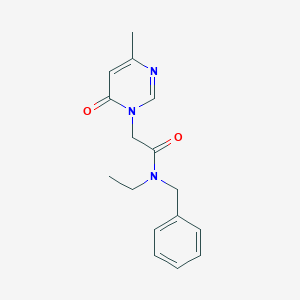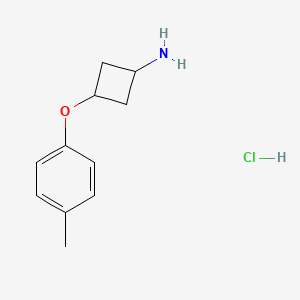![molecular formula C10H13N3O2S B2747522 N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide CAS No. 26036-10-2](/img/structure/B2747522.png)
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to an ethyl and a hydroxyphenyl moiety, which contributes to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide typically involves the condensation reaction of an appropriate hydrazide with an aldehyde. For instance, the reaction of nicotinic or isonicotinic hydrazide with 2,3- or 2,4-dihydroxybenzaldehyde in a molar ratio of 1:1 in methanol or ethanol can yield the desired product . The reaction conditions often require mild heating and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thioamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives with varying degrees of saturation.
科学的研究の応用
N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Its ability to modulate ER stress responses makes it a candidate for developing therapies for protein misfolding diseases.
作用機序
The mechanism of action of N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets in the ER stress pathway. The compound can decrease the expression of ER stress markers such as CHOP and phosphorylated eIF2α and PERK, thereby reducing the cellular damage caused by ER stress . This modulation of the ER stress response is achieved through the compound’s ability to enhance the protein folding process and reduce the accumulation of misfolded proteins.
類似化合物との比較
Similar Compounds
Similar compounds to N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide include:
N-substituted-2-arylcarbonylhydrazinecarbothioamides: These compounds share a similar core structure but differ in the substituents attached to the aryl and hydrazine moieties.
Hydrazones: These compounds also contain a hydrazine group but differ in the nature of the carbonyl-containing substituents.
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a hydroxyphenyl moiety, which imparts distinct chemical and biological properties. Its ability to modulate ER stress responses with high potency sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and biological research .
特性
IUPAC Name |
1-ethyl-3-[(2-hydroxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAMWJMASXKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

![N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2747451.png)
amine](/img/structure/B2747452.png)
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2747458.png)
![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)
